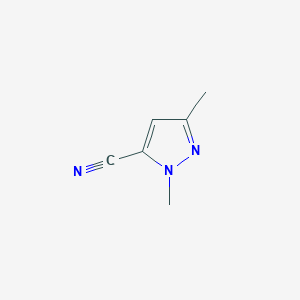

1,3-Dimethyl-1H-pyrazole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-3-6(4-7)9(2)8-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBLWIMFXGNWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371255 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-77-6 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dimethyl-1H-pyrazole-5-carbonitrile physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C₆H₇N₃.[1] It features a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with two methyl groups at positions 1 and 3, and a nitrile group at position 5.[1] This compound serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features make it a subject of interest for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, available synthetic routes, and potential biological activities.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, certain properties are based on predicted values.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃ | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| Appearance | Off-white crystalline solid | [2] |

| Boiling Point | 248.7 ± 20.0 °C (Predicted) | [2] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage Temperature | -20°C | [2] |

Table 2: Chemical and Spectroscopic Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 306936-77-6 | [1] |

| SMILES | CC1=CC(=NN1C)C#N | [1] |

| InChI | InChI=1S/C6H7N3/c1-5-3-6(4-7)9(2)8-5/h3H,1-2H3 | [1] |

Reactivity and Chemical Behavior

The pyrazole ring in this compound is aromatic, and its reactivity is influenced by the electron-donating methyl groups and the electron-withdrawing nitrile group. The C-4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1]

Key reactions include:

-

Oxidation: The pyrazole ring can be oxidized under specific conditions.

-

Reduction: The nitrile group can be reduced to an amine or other functional groups.

-

Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Synthesis Protocols

A common method involves the dehydration of the corresponding aldoxime. The precursor, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, can be synthesized through various methods, including the Vilsmeier-Haack reaction on 1,3-dimethylpyrazolone.

Below is a generalized workflow for a potential synthesis route.

Biological Activity and Potential Applications

Derivatives of pyrazole are known to exhibit a wide range of biological activities, and this compound is also under investigation for its potential therapeutic applications.

-

Antimicrobial and Anticancer Properties: Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties, though the specific mechanisms of action are still under investigation.

-

Drug Development Intermediate: Due to its reactive functional groups and heterocyclic core, it serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.

Currently, there is no specific information available in the public domain regarding the signaling pathways directly modulated by this compound. Research in this area is ongoing.

The potential biological activities of pyrazole derivatives can be broadly categorized as shown in the diagram below.

Safety and Handling

This compound is predicted to be toxic if swallowed, in contact with skin, or if inhaled.[2] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising heterocyclic compound with potential applications in medicinal chemistry and drug development. While comprehensive experimental data on its physical properties and biological mechanisms are still being gathered, its structural features and preliminary activity screenings suggest it is a valuable scaffold for further investigation. Future research should focus on elucidating its precise biological targets and signaling pathways to fully realize its therapeutic potential.

References

Spectroscopic Data Analysis of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Dimethyl-1H-pyrazole-5-carbonitrile, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a complete public set of experimental spectra for this specific molecule, this guide combines predicted data with analysis of closely related pyrazole derivatives to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₇N₃

-

Molecular Weight: 121.14 g/mol

-

CAS Number: 306936-77-6[1]

-

Structure:

-

A five-membered pyrazole ring.

-

Two methyl groups at positions 1 and 3.

-

A nitrile group at position 5.

-

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ (assumed) Frequency: 400 MHz (assumed)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5-6.7 | s | 1H | H-4 (pyrazole) |

| ~3.9-4.1 | s | 3H | N-CH₃ (at pos. 1) |

| ~2.3-2.5 | s | 3H | C-CH₃ (at pos. 3) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ (assumed) Frequency: 100 MHz (assumed)

| Chemical Shift (δ) ppm | Assignment |

| ~150-152 | C-3 (pyrazole) |

| ~140-142 | C-5 (pyrazole) |

| ~115-117 | -C≡N (nitrile) |

| ~110-112 | C-4 (pyrazole) |

| ~35-37 | N-CH₃ (at pos. 1) |

| ~13-15 | C-CH₃ (at pos. 3) |

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr pellet or thin film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920-3000 | Medium | C-H stretching (methyl groups) |

| ~2220-2240 | Strong | -C≡N stretching (nitrile) |

| ~1550-1600 | Medium | C=N and C=C stretching (pyrazole ring) |

| ~1450-1480 | Medium | C-H bending (methyl groups) |

| ~1300-1400 | Medium | Ring skeletal vibrations |

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 121 | High | [M]⁺ (Molecular ion) |

| 120 | Moderate | [M-H]⁺ |

| 106 | Moderate | [M-CH₃]⁺ |

| 94 | Low | [M-HCN]⁺ |

| 80 | Moderate | [M-CH₃CN]⁺ |

| 53 | High | [C₃H₃N]⁺ (fragment of pyrazole ring) |

Spectroscopic Data Interpretation

¹H NMR Analysis

The proton NMR spectrum is expected to be relatively simple, showing three distinct singlets. The downfield singlet corresponds to the single proton on the pyrazole ring (H-4). The other two singlets are attributed to the two methyl groups. The N-methyl group is typically deshielded compared to the C-methyl group due to the direct attachment to the electronegative nitrogen atom, thus appearing further downfield.

¹³C NMR Analysis

The ¹³C NMR spectrum should display six distinct signals, corresponding to the six carbon atoms in the molecule. The quaternary carbons of the pyrazole ring (C-3 and C-5) are expected to appear in the downfield region. The carbon of the nitrile group will have a characteristic chemical shift in the 115-117 ppm range. The C-4 carbon, being the only one attached to a hydrogen, will appear at a higher field compared to the other ring carbons. The two methyl carbons will be observed in the upfield region.

IR Analysis

The most prominent feature in the IR spectrum is the strong absorption band for the nitrile (-C≡N) stretching vibration, which is expected in the 2220-2240 cm⁻¹ region. The C-H stretching vibrations of the methyl groups will be observed around 2920-3000 cm⁻¹. The characteristic absorptions for the pyrazole ring, arising from C=N and C=C stretching vibrations, are expected in the 1550-1600 cm⁻¹ range.

MS Analysis

The mass spectrum, obtained through electron ionization, should show a distinct molecular ion peak at m/z = 121, corresponding to the molecular weight of the compound. Common fragmentation patterns for pyrazole derivatives include the loss of a hydrogen atom, a methyl group, or hydrogen cyanide (HCN) from the molecular ion. The fragmentation of the pyrazole ring itself can lead to various smaller charged species.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals in both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Data Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire experimental data on a purified sample and perform a comprehensive analysis, including 2D NMR techniques where necessary.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key physicochemical properties of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the application of pyrazole derivatives.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₇N₃.[1] It features a five-membered pyrazole ring substituted with two methyl groups at positions 1 and 3, and a nitrile group at position 5. The presence of the nitrile group and the aromatic pyrazole core imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃ | [1] |

| Molecular Weight | 121.14 g/mol | |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC1=CC(=NN1C)C#N | |

| InChI Key | FLBLWIMFXGNWRG-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | [2] |

| Purity | 98% | [2] |

| Storage Temperature | Room temperature | [2] |

Molecular Structure and Conformation

While a specific crystal structure for this compound is not publicly available, the conformation can be inferred from related structures and computational studies. The pyrazole ring is known to be planar. The methyl and nitrile substituents lie in the same plane as the pyrazole ring. The crystal structure of the closely related 1,3,5-trimethyl-1H-pyrazole shows a planar arrangement of the pyrazole ring and its substituents.[3]

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show singlets for the two methyl groups and the proton on the pyrazole ring. The ¹³C NMR spectrum will show distinct signals for the methyl carbons, the pyrazole ring carbons, and the nitrile carbon.

Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound (5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile)[4]:

| ¹H NMR (250 MHz, CDCl₃) δ (ppm) | ¹³C NMR (63 MHz, CDCl₃) δ (ppm) |

| 7.62 (t, J = 11.5 Hz, 5H) | 153.12 |

| 7.40 – 7.28 (m, 3H) | 144.40 |

| 7.11 (d, J = 8.0 Hz, 2H) | 142.44 |

| 6.91 (d, J = 7.7 Hz, 1H) | 135.81 |

| 133.90 | |

| 130.91 | |

| 129.46 | |

| 129.31 | |

| 129.03 | |

| 128.81 | |

| 128.33 | |

| 127.25 | |

| 120.33 | |

| 112.79 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2210-2260 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups and the pyrazole ring, as well as C=C and C=N stretching vibrations of the ring, will also be present.

Representative IR Data for a Structurally Similar Compound (5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile)[4]:

| Wavenumber (cm⁻¹) | Assignment |

| 3447, 3346, 3313, 3208 | N-H stretching |

| 3055, 2928 | C-H stretching |

| 2206 | C≡N stretching |

| 1632, 1600, 1519, 1489 | C=C and C=N stretching |

| 1259, 1135, 1084 | C-N stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 121. Fragmentation patterns would likely involve the loss of methyl groups and the nitrile group.

Predicted Collision Cross Section (CCS) values (Ų) per adduct[1]:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 122.07127 | 119.7 |

| [M+Na]⁺ | 144.05321 | 131.4 |

| [M-H]⁻ | 120.05672 | 120.7 |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general synthetic strategy can be adapted from the synthesis of related pyrazole derivatives. A plausible approach involves the cyclocondensation of a β-ketonitrile precursor with a hydrazine derivative. A patent for the synthesis of the corresponding ethyl ester, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, provides a relevant synthetic route that could be modified.[5]

General Synthetic Workflow

The synthesis of pyrazole derivatives often follows a well-established pathway involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. For this compound, a potential synthetic workflow is outlined below.

Caption: General synthetic workflow for pyrazole carbonitriles.

Example Protocol for a Related Pyrazole Derivative (Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives)[6]

This protocol illustrates a one-pot, three-component synthesis that can be adapted for similar pyrazole structures.

-

Reaction Setup: In a round-bottomed flask, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

-

Solvent and Catalyst: Add a suitable solvent (e.g., ethanol/water mixture) and a catalyst (e.g., LDH@PTRMS@DCMBA@CuI).[6]

-

Reaction Conditions: Stir the mixture at a specified temperature (e.g., 55 °C) for the required duration.[6]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Isolate the catalyst by filtration or centrifugation. Evaporate the solvent from the filtrate.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[6]

-

Characterization: Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.[6]

Signaling Pathways and Drug Development Relevance

Pyrazole-containing compounds are known to be biologically active and are found in numerous pharmaceuticals. They can act as inhibitors of various enzymes and receptors. While there is no specific signaling pathway directly attributed to this compound in the searched literature, the pyrazole scaffold is a common motif in drugs targeting pathways involved in inflammation, cancer, and infectious diseases. Further research would be required to elucidate its specific biological targets and mechanisms of action.

Caption: Logical relationship in a drug development context.

This guide provides a foundational understanding of this compound based on available data. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

- 1. PubChemLite - this compound (C6H7N3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 306936-77-6 [sigmaaldrich.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. rsc.org [rsc.org]

- 5. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the discovery of pyrazole-5-carbonitrile compounds

An In-depth Review on the Discovery and Synthesis of Pyrazole-5-carbonitrile Compounds

Introduction

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][4][5] Among the various derivatives, pyrazole-5-carbonitrile compounds are of particular interest as they serve as versatile synthetic intermediates for the construction of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are structurally related to sedative/hypnotic drugs like zaleplon.[6]

The significance of the pyrazole core is highlighted by its presence in numerous commercial drugs, including the anti-inflammatory agent Celebrex® and the erectile dysfunction drug Viagra®.[4] This review provides a technical guide on the discovery and evolution of synthetic methodologies for pyrazole-5-carbonitrile compounds, from foundational cyclocondensation reactions to modern, efficient multi-component strategies. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visualized workflows to facilitate further research and application.

Foundational Synthetic Strategies: The Knorr Pyrazole Synthesis

The most classical and enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[3] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[3][7] The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. While the original Knorr synthesis utilized β-diketones, the principle has been widely adapted to use various 1,3-dielectrophilic partners, including precursors that allow for the introduction of a carbonitrile group at the 5-position.

Caption: Foundational Knorr-type synthesis pathway for pyrazoles.

Modern Advancements: Multi-Component Reactions (MCRs)

In recent years, the focus has shifted towards developing more efficient, atom-economical, and environmentally friendly synthetic routes. Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product, have emerged as a powerful strategy.[4] These reactions often proceed with high yields and selectivity, minimizing the need for isolating intermediates and reducing solvent waste.

A prominent modern approach for synthesizing 5-amino-1H-pyrazole-4-carbonitriles involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative, often facilitated by a catalyst.[4][8] This method offers several advantages, including mild reaction conditions, short reaction times, simple product purification, and high yields.[4]

Caption: Workflow for a modern three-component synthesis.

Experimental Protocols

Protocol 1: Green Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

This protocol is adapted from a method utilizing a novel Layered Double Hydroxide (LDH)-supported copper catalyst, which exemplifies a green chemistry approach.[4][9]

-

Reaction Setup : In a test tube, combine phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

-

Solvent Addition : Add a water/ethanol mixture (1:1, 1.0 mL) as the solvent.

-

Reaction Conditions : Place the tube in a preheated oil bath at 55 °C and stir the mixture using a magnetic stirrer.

-

Monitoring : Track the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).

-

Catalyst Separation : Upon completion, add 3 mL of hot ethanol to the mixture and separate the solid catalyst via centrifugation. The catalyst can be washed with ethanol, dried, and reused.[4]

-

Product Isolation : Evaporate the solvent from the supernatant under reduced pressure.

-

Purification : Recrystallize the resulting solid product from ethanol to yield the pure 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.

-

Characterization : Identify the final product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy and determine its melting point.[9]

Protocol 2: Mechanochemical Synthesis of Azo-Linked 5-Amino-Pyrazole-4-Carbonitriles

This protocol is based on a solvent-free mechanochemical method using a magnetically separable nanocatalyst.[8]

-

Reaction Setup : Place an azo-linked aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and Fe₃O₄@SiO₂@Tannic acid catalyst (0.1 g) into a 25 mL stainless steel grinding vessel containing a 15 mm diameter stainless steel ball.

-

Reaction Conditions : Perform the reaction in a vibrational ball mill operating at a frequency of 25 Hz at 80 °C.

-

Monitoring : The reaction progress can be monitored by stopping the milling at intervals and analyzing a small sample by TLC.

-

Product Isolation : After the reaction is complete (typically 30-45 minutes), dissolve the solid mixture in hot ethanol.

-

Catalyst Separation : Separate the magnetic catalyst from the hot solution using an external magnet.

-

Purification : Allow the ethanol solution to cool to room temperature, which will induce crystallization of the pure product. Collect the crystals by filtration.

-

Characterization : Analyze the product by measuring its melting point and recording its FT-IR, ¹H NMR, and ¹³C NMR spectra.[8]

Data Presentation

Quantitative data from representative synthetic procedures are summarized below for comparative analysis.

Table 1: Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitrile Derivatives via Three-Component Reaction.[4]

| Entry | Aldehyde Substituent (R) | Time (min) | Yield (%) | Melting Point (°C) |

| 1 | H | 15 | 93 | 190-192 |

| 2 | 4-OH | 20 | 90 | 206-208 |

| 3 | 4-F | 25 | 88 | 163-165 |

| 4 | 4-Cl | 20 | 92 | 188-190 |

| 5 | 4-NO₂ | 27 | 85 | 210-212 |

| 6 | 2-Cl | 18 | 91 | 171-173 |

Table 2: Characterization Data for Selected 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives.[8][9]

| Compound | Substituent | FT-IR (KBr, ν cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO, δ ppm) |

| A | 4-OH | 3479, 3368, 2210 (C≡N), 1642 | 9.74 (s, 1H, OH), 7.98–7.62 (m, 2H), 7.47 (d, 5H), 6.90 (s, 2H), 6.67 (s, 2H) | 158.77, 153.17, 150.94, 137.93, 129.92, 128.30, 127.89, 126.09, 124.65, 122.59, 115.97, 115.38 |

| B | 4-F | 3462, 3345, 2207 (C≡N), 1600 | 8.28 (s, 1H), 8.11–7.74 (m, 2H), 7.55 (s, 2H), 7.43 (d, 2H), 7.32 (d, 2H), 6.87 (s, 2H) | 164.21, 160.41, 153.37, 145.75, 135.79, 132.89, 129.97, 129.53, 128.57, 127.93, 124.77, 119.19, 116.56, 116.18, 115.86, 112.44 |

| C | Azo-linked (4-Br) | 3433, 3321, 2190 (C≡N), 1683 (N=N) | 10.60 (s, 1H, OH), 8.24–8.26 (m, 2H), 7.76–7.84 (m, 5H), 7.28 (t, 2H), 7.04–7.11 (m, 2H), 6.79 (t, 1H) | Not provided in snippet |

Conclusion

The synthesis of pyrazole-5-carbonitrile compounds has evolved significantly from classical condensation reactions to highly efficient, catalyzed multi-component strategies. The discovery of one-pot methods that align with the principles of green chemistry represents a major advancement, allowing for the rapid and sustainable production of diverse derivatives.[4] These compounds are not only valuable for their own potential biological activities but also serve as crucial building blocks for more complex, biologically active fused heterocyclic systems. The detailed protocols and data presented in this guide offer a robust foundation for researchers to explore this important class of molecules, paving the way for the discovery of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile, including its chemical identity, physicochemical properties, a proposed synthesis protocol, and a discussion of the known biological activities of related pyrazole compounds. While this specific molecule is commercially available, detailed experimental data in peer-reviewed literature is scarce. This guide consolidates available information and presents a logical synthesis approach based on established chemical principles.

Chemical Identity and Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of a nitrile group and two methyl substituents on the pyrazole ring influences its chemical reactivity and potential as a scaffold in medicinal chemistry.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Parameter | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 306936-77-6 | [1] |

| Molecular Formula | C₆H₇N₃ | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| Physical Form | Crystals, Off-white solid | [1] |

| Boiling Point | 248.7±20.0 °C (Predicted) | [1] |

| Density | 1.09±0.1 g/cm³ (Predicted) | [1] |

| pKa | -0.06±0.10 (Predicted) | [1] |

| Storage | Inert atmosphere, Store in freezer, under -20°C | [1] |

Note: Some physical properties are predicted as specific experimental data is not widely available.

Proposed Synthesis Protocol

2.1. Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide

This step involves the amidation of the corresponding carboxylic acid.

-

Materials:

-

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (aqueous solution)

-

-

Procedure:

-

A mixture of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and an excess of thionyl chloride is refluxed for 2 hours.

-

The reaction mixture is then concentrated under vacuum to remove excess thionyl chloride.

-

The residue is cooled to 0°C, and an aqueous solution of ammonia is added dropwise with stirring.

-

The resulting solid precipitate, 1,3-dimethyl-1H-pyrazole-5-carboxamide, is collected by filtration.[2]

-

2.2. Step 2: Dehydration of 1,3-Dimethyl-1H-pyrazole-5-carboxamide to this compound

This step is a standard dehydration reaction of a primary amide to a nitrile.

-

Materials:

-

1,3-Dimethyl-1H-pyrazole-5-carboxamide

-

A suitable dehydrating agent (e.g., phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent)

-

An appropriate solvent (e.g., pyridine, dichloromethane)

-

-

General Procedure:

-

The 1,3-dimethyl-1H-pyrazole-5-carboxamide is dissolved in a suitable anhydrous solvent.

-

The dehydrating agent is added, often at a reduced temperature to control the reaction.

-

The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted, washed, dried, and purified, typically by column chromatography.

-

Below is a diagram illustrating the proposed synthesis workflow.

Reactivity and Potential Applications

The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the 4-position. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. These reactive sites make this compound a potentially useful building block for the synthesis of more complex molecules.

Derivatives of pyrazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The specific biological profile of this compound is not well-documented in the public domain, representing an area for future research. The general mechanism of action for some bioactive pyrazole derivatives involves the inhibition of specific enzymes or interference with cellular signaling pathways.[3]

Conclusion

This compound is a readily identifiable chemical compound with potential applications in synthetic and medicinal chemistry. While specific, detailed experimental data is limited in the public literature, this guide provides a solid foundation of its known properties and a scientifically sound, proposed synthesis route. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

- 1. This compound | 306936-77-6 [amp.chemicalbook.com]

- 2. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 3. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

Solubility and stability studies of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile

An In-depth Technical Guide to the Solubility and Stability of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile

Disclaimer: Specific experimental data on the solubility and stability of this compound is not extensively available in public literature. This guide provides a comprehensive framework and standard methodologies for researchers to conduct and document these studies. Placeholder values are indicated for experimental data points.

Executive Summary

This technical guide outlines the essential physicochemical properties, solubility profiles, and stability characteristics of this compound. A thorough understanding of these parameters is critical for its application in drug development, chemical synthesis, and materials science, ensuring proper handling, formulation, and storage. This document details standardized experimental protocols for determining these properties and provides a structured format for data presentation.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is crucial for initial assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method/Source |

| IUPAC Name | This compound | --- |

| CAS Number | 306936-77-6 | [1][2] |

| Molecular Formula | C₆H₇N₃ | [2] |

| Molecular Weight | 121.14 g/mol | [2] |

| Appearance | [Placeholder: e.g., White crystalline solid] | Visual Inspection |

| Melting Point | [Placeholder: e.g., 85-88 °C] | Capillary Melting Point Apparatus |

| pKa | [Placeholder: e.g., 2.5 ± 0.2] | Potentiometric Titration |

Solubility Studies

The solubility of a compound is a critical determinant of its bioavailability and suitability for various applications. The following sections describe the methodology and present a template for reporting solubility data in relevant solvent systems.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The equilibrium solubility is determined using the widely accepted shake-flask method.

-

Preparation: An excess amount of this compound is added to a series of vials containing a known volume of the desired solvent (e.g., aqueous buffers, organic solvents).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled orbital shaker (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Sample Collection & Preparation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved solids.

-

Analysis: The filtrate is diluted as necessary with a suitable solvent. The concentration of this compound in the diluted filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

Caption: Experimental workflow for equilibrium solubility determination.

Quantitative Solubility Data

While specific data for this compound is pending experimental determination, studies on the related compound 3,5-dimethylpyrazole show its solubility is highest in alcohols like 1-butanol and n-propanol and lower in less polar solvents like toluene and acetonitrile.[4] This suggests a similar trend might be observed.

Table 2: Aqueous Solubility at 25 °C

| Solvent System | pH | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | [Insert Value] |

| Acetate Buffer | 4.5 | [Insert Value] |

| Phosphate Buffer | 6.8 | [Insert Value] |

| Phosphate Buffer | 7.4 | [Insert Value] |

| Purified Water | ~7.0 | [Insert Value] |

Table 3: Solubility in Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Methanol | 5.1 | [Insert Value] |

| Ethanol | 4.3 | [Insert Value] |

| Acetonitrile | 5.8 | [Insert Value] |

| Acetone | 5.1 | [Insert Value] |

| Ethyl Acetate | 4.4 | [Insert Value] |

| Toluene | 2.4 | [Insert Value] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Insert Value] |

Stability Studies

Stability testing is essential to identify degradation pathways and determine appropriate storage conditions. Forced degradation studies are performed under accelerated conditions to predict the long-term stability of the compound.

Experimental Protocol: Forced Degradation

A solution of this compound (e.g., 0.5 mg/mL) is subjected to a variety of stress conditions as outlined below. A control sample, protected from stress, is analyzed concurrently. Samples are analyzed at initial and subsequent time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradants.

-

Acidic Hydrolysis: The sample is prepared in 0.1 N HCl and heated (e.g., at 60 °C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: The sample is prepared in 0.1 N NaOH and heated (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: The sample is treated with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is stored in a high-temperature oven (e.g., 80 °C). A solution is also subjected to thermal stress. Studies on various pyrazole derivatives often show high thermal stability, with some energetic compounds decomposing above 250 °C.[5][6]

-

Photostability: The solid compound and its solution are exposed to a controlled light source that meets ICH Q1B guidelines (e.g., an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).

Caption: Logical workflow for conducting forced degradation studies.

Stability Profile Summary

The results from the forced degradation studies are tabulated to provide a clear overview of the compound's lability.

Table 4: Summary of Forced Degradation Results

| Stress Condition | Duration | % Recovery of Parent Compound | No. of Degradants | Observations |

| Control (Dark, RT) | 48 hrs | [e.g., 99.8%] | 0 | No significant degradation. |

| 0.1 N HCl @ 60 °C | 24 hrs | [Insert Value] | [Insert Value] | [e.g., Significant degradation observed] |

| 0.1 N NaOH @ 60 °C | 24 hrs | [Insert Value] | [Insert Value] | [e.g., Rapid degradation to one major product] |

| 3% H₂O₂ @ RT | 24 hrs | [Insert Value] | [Insert Value] | [e.g., Moderate degradation] |

| Thermal @ 80 °C (Solid) | 48 hrs | [Insert Value] | [Insert Value] | [e.g., Stable, no change in appearance] |

| Photostability (ICH Q1B) | --- | [Insert Value] | [Insert Value] | [e.g., Stable in solid state, minor degradation in solution] |

Conclusion and Recommendations

This guide provides the standardized framework necessary for a comprehensive evaluation of the solubility and stability of this compound. Based on the data generated from these protocols, recommendations for formulation development, storage conditions (e.g., "Store at room temperature, protected from light and moisture"), and re-test periods can be established. The pyrazole nucleus is generally stable, but substituents can significantly influence susceptibility to hydrolysis and oxidation.[7][8] Therefore, experimental verification as outlined is critical for any research or development activities involving this compound.

References

- 1. This compound | 306936-77-6 [amp.chemicalbook.com]

- 2. This compound [m.chemicalbook.com]

- 3. Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mindat.org [mindat.org]

The Ascendant Therapeutic Potential of Pyrazole Nitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. Its derivatives, particularly those incorporating a nitrile functional group, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of pyrazole nitrile derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole nitrile derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected pyrazole nitrile derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PN-1 | MCF-7 (Breast) | 5.2 | [1] |

| PN-1 | A549 (Lung) | 7.8 | [1] |

| PN-2 | HCT116 (Colon) | 3.1 | [1] |

| PN-3 | HeLa (Cervical) | 6.5 | [1] |

| PN-4 | PC-3 (Prostate) | 8.2 | [2] |

| PN-5 | K562 (Leukemia) | 4.7 | [2] |

Key Signaling Pathways in Anticancer Activity

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway:

Many pyrazole nitrile derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2, which plays a pivotal role in cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest at the G1/S phase transition, thereby preventing cancer cell proliferation.

Caption: Inhibition of the CDK2 signaling pathway by pyrazole nitrile derivatives.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

The EGFR signaling pathway is frequently overactivated in various cancers, promoting cell proliferation, survival, and metastasis. Certain pyrazole nitrile derivatives have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling cascades.

Caption: Inhibition of the EGFR signaling pathway by pyrazole nitrile derivatives.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test pyrazole nitrile derivatives

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3][4]

-

Compound Treatment: Prepare serial dilutions of the pyrazole nitrile derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[3]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Pyrazole nitrile derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected pyrazole nitrile derivatives, presenting their minimum inhibitory concentration (MIC) values against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| PN-6 | Staphylococcus aureus | 8 | [5] |

| PN-6 | Escherichia coli | 16 | [5] |

| PN-7 | Bacillus subtilis | 4 | [6] |

| PN-8 | Candida albicans | 16 | [7] |

| PN-9 | Aspergillus niger | 32 | [8] |

Key Mechanism in Antibacterial Activity

DNA Gyrase Inhibition:

A primary mechanism of antibacterial action for many pyrazole nitrile derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds prevent the supercoiling of bacterial DNA, leading to cell death.

Caption: Inhibition of DNA gyrase by pyrazole nitrile derivatives.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial and fungal strains

-

Nutrient agar or Mueller-Hinton agar

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Test pyrazole nitrile derivatives

-

Positive control (e.g., standard antibiotic)

-

Negative control (e.g., solvent used to dissolve the compounds)

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.

-

Inoculation of Agar Plates: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.[7][9]

-

Well Preparation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.[10]

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the pyrazole nitrile derivative solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[7]

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Pyrazole nitrile derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes involved in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of a selected pyrazole nitrile derivative in the carrageenan-induced paw edema model.

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| PN-10 | 10 | 45.2 | [11] |

| PN-10 | 20 | 62.8 | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for screening the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in sterile saline)

-

Pletysmometer or digital calipers

-

Test pyrazole nitrile derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole nitrile derivative, standard drug, or vehicle to different groups of rats, typically via oral gavage.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12][13]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness using digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[13]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Synthesis of Pyrazole Nitrile Derivatives: A General Approach

A common and versatile method for the synthesis of pyrazole nitrile derivatives involves the reaction of a chalcone with a hydrazine derivative in the presence of a suitable catalyst.

General Synthetic Workflow

Caption: General workflow for the synthesis of pyrazole nitrile derivatives.

Experimental Protocol: Synthesis from Chalcones

Materials:

-

Substituted aryl aldehyde

-

Substituted acetophenone

-

Hydrazine hydrate or substituted hydrazine

-

Ethanol or other suitable solvent

-

Base catalyst (e.g., NaOH, KOH) or acid catalyst (e.g., acetic acid)

Procedure:

-

Chalcone Synthesis: Dissolve the aryl aldehyde and acetophenone in ethanol. Add a catalytic amount of base and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into crushed ice and acidify to precipitate the chalcone. Filter, wash with water, and recrystallize from a suitable solvent.

-

Pyrazole Synthesis: Reflux a mixture of the chalcone and hydrazine hydrate in ethanol with a catalytic amount of acetic acid for several hours.[14] Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated pyrazole nitrile derivative is filtered, washed, and purified by recrystallization.

This technical guide provides a foundational understanding of the significant biological activities of pyrazole nitrile derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community, fostering further research and development in this promising area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hereditybio.in [hereditybio.in]

- 8. botanyjournals.com [botanyjournals.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. youtube.com [youtube.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. inotiv.com [inotiv.com]

- 14. benchchem.com [benchchem.com]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Core

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in drug discovery.[3] The pyrazole nucleus is a key structural component in numerous FDA-approved drugs, demonstrating its clinical significance across a spectrum of therapeutic areas, including inflammation, cancer, erectile dysfunction, and obesity.[1][4]

The success of the pyrazole scaffold can be attributed to its unique physicochemical properties. It can act as a bioisostere for other aromatic rings like benzene, often improving physicochemical properties such as lipophilicity and water solubility.[5] The two nitrogen atoms provide sites for hydrogen bonding, enabling strong and specific interactions with biological targets, while the overall ring structure offers a rigid framework for the precise orientation of functional groups.[2][5] This combination of features allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

This guide provides a comprehensive overview of the pyrazole scaffold, detailing its synthesis, mechanism of action through key drug examples, and the experimental protocols used to evaluate its biological activity.

Synthesis of Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of synthetic chemistry, with several robust methods available to researchers. The most prevalent and versatile approach is the cyclocondensation reaction between a 1,3-difunctionalized compound and a hydrazine derivative.[6]

Key synthetic strategies include:

-

Condensation with 1,3-Dicarbonyl Compounds: The reaction of a 1,3-diketone or a related derivative (like a β-ketoester) with hydrazine or a substituted hydrazine is a fundamental method for pyrazole synthesis.[6][7]

-

Reaction with α,β-Unsaturated Carbonyl Compounds: α,β-unsaturated aldehydes and ketones can react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole.[6][8]

-

1,3-Dipolar Cycloaddition: The reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne is another powerful method for constructing the pyrazole ring.[6]

These methods allow for the introduction of a wide variety of substituents onto the pyrazole core, enabling extensive structure-activity relationship (SAR) studies and the optimization of drug candidates.[3]

Pharmacological Profile and Mechanisms of Action: Case Studies

The therapeutic diversity of pyrazole-containing drugs is best illustrated through the examination of specific, clinically successful examples.

Celecoxib: Selective COX-2 Inhibition for Anti-Inflammatory Action

Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[9][10] COX-2 is an enzyme that is typically induced at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[10][11] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is intended to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[10]

Signaling Pathway of Celecoxib

The anti-inflammatory effects of celecoxib are mediated by its inhibition of the prostaglandin synthesis pathway.

Sildenafil: PDE5 Inhibition for Erectile Dysfunction

Sildenafil (Viagra) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme found predominantly in the corpus cavernosum of the penis.[12][13] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[14] cGMP is a second messenger that leads to smooth muscle relaxation and increased blood flow, resulting in an erection.[15] PDE5 breaks down cGMP, terminating this signal.[16] Sildenafil's inhibition of PDE5 leads to elevated cGMP levels, thereby enhancing the erectile response to sexual stimulation.[14]

Signaling Pathway of Sildenafil

Sildenafil enhances the NO-cGMP signaling cascade to facilitate vasodilation.

Rimonabant: CB1 Receptor Antagonism for Anti-Obesity Effects

Rimonabant was developed as a selective cannabinoid receptor type 1 (CB1) antagonist or inverse agonist.[17][18] The endocannabinoid system, particularly the CB1 receptor, is involved in regulating appetite and energy balance.[17] By blocking the CB1 receptor in the central nervous system and peripheral tissues (like adipose tissue), Rimonabant was designed to decrease appetite and improve metabolic parameters.[17][18] Although it was approved in Europe, it was later withdrawn from the market due to concerns about serious psychiatric side effects.[17]

Signaling Pathway of Rimonabant

Rimonabant acts by blocking the signaling of the endocannabinoid system.

Quantitative Data of Representative Pyrazole Drugs

The following table summarizes key quantitative data for the pyrazole-containing drugs discussed.

| Drug | Target | IC₅₀ / Kᵢ | Therapeutic Area |

| Celecoxib | COX-2 | IC₅₀: ~0.45 µM[19] | Anti-inflammatory, Analgesic |

| Sildenafil | PDE5 | IC₅₀: ~0.4 - 4.0 ng/mL[20] | Erectile Dysfunction |

| Rimonabant | CB1 Receptor | Kᵢ: ~1.8 nM | Anti-Obesity (Withdrawn) |

| Apixaban | Factor Xa | Kᵢ: 0.08 nM | Anticoagulant |

| Ruxolitinib | JAK1/JAK2 | IC₅₀: ~3.3 nM (JAK1), ~2.8 nM (JAK2) | Myelofibrosis, Polycythemia Vera |

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitor constant) values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the discovery and development of novel pyrazole-based therapeutics.

Protocol 1: Synthesis of Celecoxib

This protocol describes a common synthetic route for Celecoxib.[9][21]

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione is prepared in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.[9]

-

4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.[9]

-

A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.[9]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[9]

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[9]

-

The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and then with brine.[9]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[9]

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[9]

-

The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[9]

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory activity of a compound against the COX-2 enzyme.[19]

Objective: To determine the IC₅₀ value of a test compound (e.g., a novel pyrazole derivative) for COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

Test inhibitor (dissolved in DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well white opaque microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX Probe, COX Cofactor, and Arachidonic Acid in COX Assay Buffer according to the kit manufacturer's instructions. Prepare serial dilutions of the test inhibitor and the positive control.

-

Assay Plate Setup:

-

To "Enzyme Control" wells, add the assay buffer.

-

To "Inhibitor Control" wells, add the positive control (Celecoxib).

-

To "Sample" wells, add the serially diluted test inhibitor.[19]

-

-

Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except for a "background" control.

-

Incubation: Add the Reaction Mix to all wells. Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells.[19]

-

Data Acquisition: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the enzyme control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[19]

-

Protocol 3: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to assess the inhibitory potential of a compound against the PDE5 enzyme.[22]

Objective: To determine the IC₅₀ value of a test compound for PDE5.

Materials:

-

Recombinant Human PDE5A1 enzyme

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

-

PDE Assay Buffer

-

Binding Agent (binds to the hydrolyzed substrate)

-

Test compound (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Sildenafil)

-

96-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare working solutions of the PDE5 enzyme, FAM-cGMP substrate, and test compounds in PDE Assay Buffer.

-

Assay Plate Setup: Add serially diluted test compound, positive control, and a DMSO-only control to the designated wells of the microplate.[22]

-

Enzyme Addition: Add the diluted PDE5A1 enzyme solution to each well.[22]

-

Inhibitor Binding: Incubate the plate for approximately 15 minutes at room temperature.[22]

-

Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the reaction.[22]

-

Enzymatic Reaction: Incubate the plate for 30-60 minutes at 37°C.[22]

-

Reaction Termination: Stop the reaction by adding the Binding Agent to all wells.[22]

-

Data Acquisition: Incubate for a further period at room temperature, then read the fluorescence polarization (mP) on the microplate reader.[22]

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration of the test compound.[22]

-

The formula used is typically: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)).[22]

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a multitude of approved drugs validates its status as a privileged structure. Current research continues to explore novel pyrazole derivatives for a wide range of diseases, including various cancers, neurodegenerative disorders, and infectious diseases.[4][23] The development of new synthetic methodologies, coupled with advanced computational and screening techniques, will undoubtedly lead to the discovery of next-generation pyrazole-based therapeutics with improved efficacy, selectivity, and safety profiles. The inherent versatility of the pyrazole core ensures it will remain a central element in the drug discovery pipeline for the foreseeable future.

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 9. benchchem.com [benchchem.com]

- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 11. news-medical.net [news-medical.net]

- 12. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. elementsarms.com [elementsarms.com]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 18. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 22. benchchem.com [benchchem.com]

- 23. eurekaselect.com [eurekaselect.com]

A Comprehensive Technical Guide to the Theoretical and Computational Modeling of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies and computational modeling of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile. This pyrazole derivative is of significant interest in medicinal chemistry due to its structural motifs, which are present in a variety of biologically active compounds. This document outlines the core molecular properties, a plausible experimental protocol for its synthesis, and a detailed workflow for its computational characterization.

Core Molecular Properties

This compound is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, substituted with methyl groups at the 1 and 3 positions and a nitrile group at the 5-position. The nitrile functionality is a key feature, influencing the molecule's electronic properties and potential as a synthetic intermediate.

Theoretical and Computational Modeling Workflow

The in silico characterization of this compound provides fundamental insights into its physicochemical properties. The following workflow outlines the standard computational chemistry approach for studying this molecule.

Caption: A flowchart illustrating the computational workflow for the theoretical characterization of this compound.

Predicted Molecular Geometry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the equilibrium geometry of molecules. For this compound, a geometry optimization would be performed, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), to obtain key structural parameters.

Table 1: Predicted Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.36 | |

| C3-C(CH3) | 1.50 | |

| N1-C(CH3) | 1.47 | |

| C5-C(CN) | 1.43 | |

| C-N (nitrile) | 1.16 | |

| **Bond Angles (°) ** | N1-N2-C3 | 110.5 |

| N2-C3-C4 | 106.0 | |

| C3-C4-C5 | 108.5 | |

| C4-C5-N1 | 105.0 | |

| C5-N1-N2 | 110.0 | |

| Dihedral Angles (°) | C(CH3)-N1-N2-C3 | 180.0 |

| C(CN)-C5-N1-N2 | 0.0 |

Note: The values in this table are representative and would be obtained from a specific DFT calculation.

Predicted Vibrational Frequencies

Vibrational frequency calculations are essential to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Table 2: Predicted Vibrational Frequencies and Intensities

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | ~3100 | Moderate | Low | C-H stretch (pyrazole ring) |

| 2 | ~2950 | Low | Moderate | C-H stretch (methyl groups) |

| 3 | ~2230 | High | High | C≡N stretch (nitrile) |

| 4 | ~1550 | High | Moderate | Pyrazole ring stretch |

| 5 | ~1450 | Moderate | Moderate | CH₃ deformation |

| 6 | ~1050 | Moderate | Low | Pyrazole ring in-plane bend |

| 7 | ~800 | Low | Low | Pyrazole ring out-of-plane bend |

Note: These are representative frequencies. Actual calculated values would be used to simulate the full spectra.

Predicted NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of NMR chemical shifts. These calculated values, when compared to experimental data, can aid in structure elucidation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO/DFT)

| Nucleus | Atom | Predicted Chemical Shift (ppm) |

| ¹H | H (on C4) | ~6.5 |

| H (on N1-CH₃) | ~3.8 | |

| H (on C3-CH₃) | ~2.4 | |

| ¹³C | C3 | ~150 |

| C4 | ~110 | |

| C5 | ~120 | |

| C (N1-CH₃) | ~35 | |

| C (C3-CH₃) | ~15 | |

| C (CN) | ~115 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and are sensitive to the computational method and solvent model used.

Experimental Protocols

Caption: A generalized workflow for the proposed synthesis and characterization of this compound.

General Synthetic Procedure (Hypothetical)

-

Reaction Setup: To a solution of a suitable β-ketonitrile precursor (1 equivalent) in a polar solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Signaling Pathways and Drug Development

Pyrazole derivatives are known to interact with various biological targets. For instance, some pyrazoles act as inhibitors of kinases, cyclooxygenases (COX), and other enzymes. The potential of this compound in drug development would likely be explored through its interaction with such targets.

Caption: A logical diagram illustrating the potential mechanism of action for a pyrazole-based drug candidate.

This technical guide provides a foundational understanding of the theoretical and computational aspects of this compound. The presented data and protocols, while based on established methodologies for similar compounds, offer a robust framework for researchers and professionals in the field of drug discovery and development. Further experimental validation is necessary to confirm these theoretical findings.